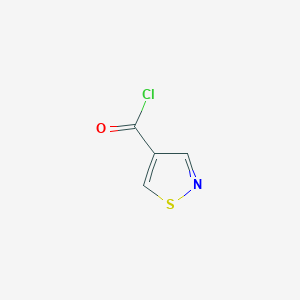
1,2-Thiazole-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Thiazole-4-carbonyl chloride is an important chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a thiazole ring and a carbonyl chloride group. This compound has been synthesized using various methods and has been used in numerous applications in biochemical research.
Wirkmechanismus
The mechanism of action of 1,2-Thiazole-4-carbonyl chloride is not well understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have beneficial effects in the treatment of Alzheimer's disease.
Biochemische Und Physiologische Effekte
1,2-Thiazole-4-carbonyl chloride has been shown to have various biochemical and physiological effects. It has been found to have antimicrobial activity against different types of bacteria and fungi. Additionally, it has been shown to have anti-inflammatory activity, which can be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,2-Thiazole-4-carbonyl chloride in lab experiments is its high reactivity, which allows for the synthesis of various compounds. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound is its high toxicity, which requires caution when handling and using it in experiments.
Zukünftige Richtungen
There are numerous future directions for the use of 1,2-Thiazole-4-carbonyl chloride in scientific research. One of the areas of interest is the synthesis of new thiazole derivatives that can have potential therapeutic applications. Additionally, this compound can be used in the development of new drugs for the treatment of various diseases. Further studies are needed to better understand the mechanism of action of this compound and its potential applications in scientific research.
In conclusion, 1,2-Thiazole-4-carbonyl chloride is an important compound that has been widely used in scientific research. It has been synthesized using various methods and has been used in numerous applications in biochemical research. Studies have shown that this compound has various biochemical and physiological effects and has potential therapeutic applications. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesemethoden
The synthesis of 1,2-Thiazole-4-carbonyl chloride can be achieved using different methods. One of the most common methods is the reaction of thioamide with phosphorus pentachloride (PCl5) in the presence of a catalyst such as dimethylformamide (DMF). This method produces a high yield of the compound and is relatively easy to perform.
Wissenschaftliche Forschungsanwendungen
1,2-Thiazole-4-carbonyl chloride has been used in various scientific research applications. It has been used as a starting material for the synthesis of different compounds, such as thiazole derivatives, which have shown potential in the treatment of cancer, inflammation, and infectious diseases. Additionally, this compound has been used as a reagent in the synthesis of peptides and amino acids.
Eigenschaften
CAS-Nummer |
10271-90-6 |
|---|---|
Produktname |
1,2-Thiazole-4-carbonyl chloride |
Molekularformel |
C4H2ClNOS |
Molekulargewicht |
147.58 g/mol |
IUPAC-Name |
1,2-thiazole-4-carbonyl chloride |
InChI |
InChI=1S/C4H2ClNOS/c5-4(7)3-1-6-8-2-3/h1-2H |
InChI-Schlüssel |
BIQMFEMMAANIFE-UHFFFAOYSA-N |
SMILES |
C1=C(C=NS1)C(=O)Cl |
Kanonische SMILES |
C1=C(C=NS1)C(=O)Cl |
Synonyme |
4-Isothiazolecarbonyl chloride (7CI,8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





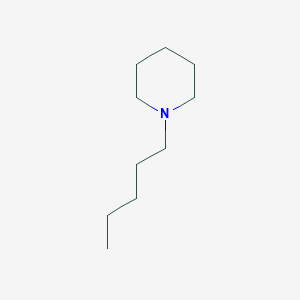
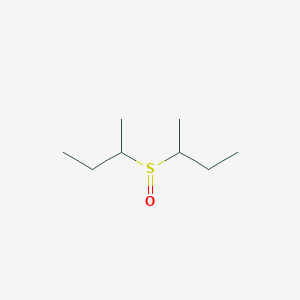


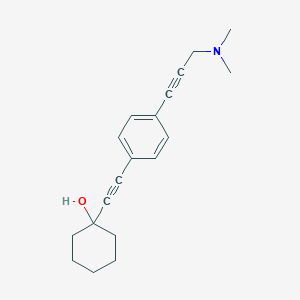



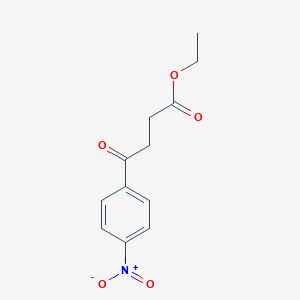
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B89214.png)

